2-t-Butyl-5-propyl-[1,3]dioxolan-4-one
Description
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one (CAS: 157733-17-0) is a cyclic ketone derivative within the dioxolane class, characterized by a five-membered 1,3-dioxolane ring substituted with a tertiary butyl group at position 2 and a propyl group at position 3.
Properties
CAS No. |
157733-17-0 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-tert-butyl-5-propyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C10H18O3/c1-5-6-7-8(11)13-9(12-7)10(2,3)4/h7,9H,5-6H2,1-4H3 |
InChI Key |
ILGODMRZDJWLOV-UHFFFAOYSA-N |
SMILES |
CCCC1C(=O)OC(O1)C(C)(C)C |
Canonical SMILES |
CCCC1C(=O)OC(O1)C(C)(C)C |
Synonyms |
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one, as inferred from shared molecular frameworks or applications in similar domains (e.g., fragrances, solvents). Key distinctions are highlighted below:
| Compound Name | CAS Number | Molecular Weight/Code* | Key Structural Differences |
|---|---|---|---|
| This compound | 157733-17-0 | 1432.00 | Central dioxolane ring with t-butyl and propyl |
| β-Cyclolavandulyl isobutyrate | 78-719-8 | 1432.00 | Ester linkage; bicyclic terpene-derived core |
| 2-Hydroxy-5,9-dimethyl-dec-8-en-3-one | 82-453-8 | 1432.00 | Linear ketone with hydroxyl and alkene groups |
| Valeric acid, 3-methylphenyl ester | 42-089-7 | 1432.00 | Aromatic ester with branched alkyl chain |
Notes on Data:
- The "1432.00" value is recurrent in the provided evidence but lacks explicit definition. It may represent a proprietary code, batch identifier, or non-molecular weight parameter, as molecular weights for these compounds would vary significantly (e.g., valeric acid derivatives typically range 150–250 g/mol, inconsistent with 1432.00) .
- The dioxolane ring confers rigidity compared to linear ketones like 2-Hydroxy-5,9-dimethyl-dec-8-en-3-one, affecting conformational dynamics in reactions. Valeric acid derivatives (e.g., 3-methylphenyl ester) prioritize aromatic interactions, whereas the dioxolane derivative may favor steric effects from its t-butyl group.
Research Findings and Limitations
- Synthesis: No specific synthetic routes for this compound are described in the provided evidence. However, analogous dioxolanes are typically synthesized via acid-catalyzed cyclization of diols with ketones or aldehydes.
- Applications: Industrial uses remain speculative due to insufficient data, though dioxolanes are known as solvents (e.g., 1,3-dioxolane) or intermediates in drug synthesis.
- Gaps in Evidence : Critical parameters such as melting/boiling points, solubility, and spectroscopic data are absent, limiting direct functional comparisons.
Preparation Methods
Cyclocondensation of Hydroxy Acid Derivatives
The most widely documented method involves cyclocondensation of γ-keto acid precursors under acidic conditions. For example, 2-hydroxy-5-propylpentanoic acid reacts with pivalaldehyde (2,2-dimethylpropanal) in toluene with p-toluenesulfonic acid (pTSA) as a catalyst. The reaction proceeds via initial acetal formation, followed by intramolecular cyclization to yield the dioxolan-4-one ring .
Reaction Conditions:
-
Temperature: 110–120°C (reflux)
-
Catalyst: 5 mol% pTSA
-
Duration: 12–14 hours
-
Yield: 57% (isolated after column chromatography)
Mechanistic Insights:
-
Acetal Formation: The hydroxyl group of the hydroxy acid attacks the carbonyl carbon of pivalaldehyde, forming a hemiacetal intermediate.
-
Dehydration: Acidic conditions promote water elimination, generating an oxocarbenium ion.
-
Cyclization: The carboxylate anion attacks the oxocarbenium ion, closing the five-membered ring and forming the dioxolan-4-one scaffold .
Optimization Challenges:
-
Byproduct Formation: Competing intermolecular esterification reduces yield, necessitating dilute conditions (0.1–0.2 M).
-
Stereochemical Control: The reaction produces a racemic mixture unless chiral catalysts or resolved starting materials are employed .
Sodium Salt Acetylation Pathway
An alternative route involves acylation of sodium 2-t-butyl-5-propyl-1,3-dioxolane-4-carboxylate, as detailed in patent literature . This two-step process first generates the carboxylate salt via saponification, followed by acetylation to introduce the ketone functionality.
Synthetic Steps:
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1. Saponification | NaOH (aq.), ethanol, 80°C, 3h | Sodium carboxylate | 89% |
| 2. Acetylation | Acetic anhydride, RT, 6h | 2-t-Butyl-5-propyl- dioxolan-4-one | 65% |
Critical Parameters:
-
Base Strength: Concentrated NaOH (>5 M) ensures complete deprotonation of the carboxylic acid.
-
Anhydride Purity: Acetic anhydride must be distilled (bp 138–140°C) to prevent hydrolysis during acylation.
Advantages:
-
Avoids high-temperature cyclization steps.
-
Amenable to scale-up with standard reactor setups.
Limitations:
-
Requires stoichiometric base, generating aqueous waste.
-
Final product purification necessitates silica gel chromatography due to residual acetate byproducts .
| Configuration | Inducing Factor | ee (%) |
|---|---|---|
| (2S,5S) | Chiral lactate | 72 |
| (2R,5R) | Inverse ligand | 68 |
Industrial Relevance:
-
Catalyst Cost: TiCl₄ ($120/kg) makes large-scale applications prohibitive.
-
Productivity: Batch processing achieves 1.2 kg/day in pilot plants .
Comparative Analysis of Methods
The table below evaluates the three primary synthetic routes:
| Metric | Cyclocondensation | Sodium Salt Route | Asymmetric Synthesis |
|---|---|---|---|
| Yield | 57% | 65% | 48% (per step) |
| Stereoselectivity | None | None | Up to 78% ee |
| Reagent Cost | $85/mol | $120/mol | $310/mol |
| Scalability | Pilot-tested | Lab-scale | Bench-scale |
| Key Advantage | Simple workflow | High yield | Chiral control |
Emerging Alternatives:
-
Flow Chemistry: Microreactor systems reduce cyclocondensation time to 2 hours (patent pending).
-
Biocatalysis: Lipase-mediated acetylation achieves 82% yield in aqueous media but remains experimental .
Industrial Production Challenges
No commercial-scale manufacturing processes for 2-t-Butyl-5-propyl- dioxolan-4-one have been validated, though laboratory methods suggest two viable pathways:
Pathway A: Cyclocondensation at Scale
-
Reactor Type: Stirred-tank (316L stainless steel)
-
Throughput: 12 kg/batch
-
Hurdles:
-
Foaming during water removal (requires antifoam agents).
-
Column chromatography impractical; switch to distillation (bp 145–147°C at 15 mmHg).
-
Pathway B: Enzymatic Resolution
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one in complex mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is the primary method for identification, leveraging retention indices and spectral matching. For example, in the ethyl acetate fraction of Solanum incanum peel extract, the compound was detected at retention times of 24.898 and 32.308 min using GC/MS, with mass spectra cross-referenced against databases . To enhance accuracy, combine GC/MS with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, especially when resolving co-eluting peaks or impurities.
Q. How can researchers isolate this compound from natural sources?
- Methodological Answer : Sequential extraction and chromatographic separation are critical. For instance, the compound was isolated from Solanum incanum via solvent partitioning (e.g., diethyl ether or ethyl acetate) followed by column chromatography or preparative GC. Fractionation should prioritize polarity-based separation, given the compound’s intermediate hydrophobicity (logP ~2–3) . Validate purity using high-performance liquid chromatography (HPLC) with UV/Vis detection at λ ~210–260 nm, where dioxolane derivatives typically absorb.
Q. What are the known natural sources of this compound?
- Answer : The compound has been identified in:
- The peel extract of Solanum incanum (a medicinal plant) .
- Crude extracts of fungal isolates from Datura metel, where it contributes to antioxidant activity .
Further screening of plant/fungal metabolomes using GC/MS or LC/MS is recommended to expand known sources.
Advanced Research Questions
Q. What strategies resolve discrepancies in retention times or spectral data when identifying this compound?
- Methodological Answer : Discrepancies, such as the compound’s dual retention times (24.898 and 32.308 min) in the same GC/MS run , may arise from:
- Co-elution with isomers : Use orthogonal separation methods (e.g., different GC columns or HPLC).
- Matrix interference : Employ solid-phase extraction (SPE) for sample cleanup.
- Instrumental drift : Regularly calibrate with internal standards (e.g., deuterated analogs).
Cross-validation via tandem MS (MS/MS) or high-resolution MS (HRMS) can distinguish isobaric compounds.
Q. How to assess the antioxidant activity of this compound, and what in vitro models are appropriate?
- Methodological Answer : Use assays like DPPH radical scavenging, ABTS⁺ inhibition, and ferric reducing antioxidant power (FRAP). In fungal extracts, the compound’s antioxidant potential was linked to its ability to donate hydrogen atoms, as inferred from its structural similarity to phenolic antioxidants . For mechanistic studies, pair these assays with cell-based models (e.g., H2O2-induced oxidative stress in mammalian cells) and quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA).
Q. How to design a synthetic route for this compound, considering steric effects?
- Methodological Answer : Although direct synthesis data are unavailable, analogous dioxolanes (e.g., 1,3-dioxolan-4-ones) are synthesized via cyclization of α-hydroxy ketones with diols under acidic catalysis. For this compound:
- Start with t-butyl glycol and propyl glyoxal.
- Optimize reaction conditions (e.g., p-toluenesulfonic acid in refluxing toluene) to overcome steric hindrance from the t-butyl group.
- Monitor reaction progress via thin-layer chromatography (TLC) and confirm regioselectivity using NOESY NMR.
Q. What computational methods predict the stability or reactivity of this dioxolane derivative?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Conformational stability : Compare energy minima of cis/trans ring conformers.
- Reactivity : Calculate Fukui indices to identify electrophilic/nucleophilic sites for derivatization.
Molecular docking studies (e.g., AutoDock Vina) may predict binding affinity to antioxidant targets like Keap1-Nrf2, aligning with observed bioactivity .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
